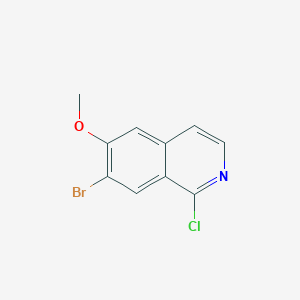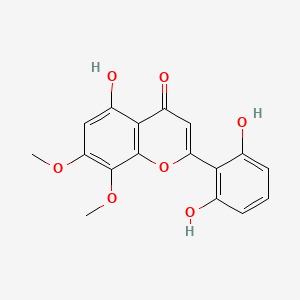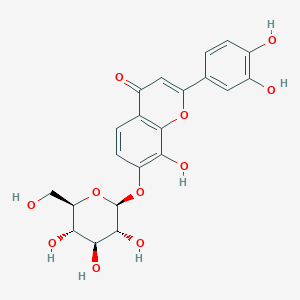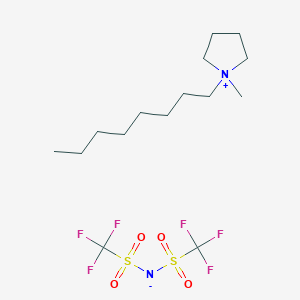
Benzyl 3-methylenecyclobutanecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to facilitate the formation of desired structures. In the case of benzyl 3-methylenecyclobutanecarboxylate, while not directly synthesized in the provided papers, related compounds and methodologies can offer insights into potential synthetic routes. For instance, the synthesis of yttrium benzene dicarboxylates was achieved using hydrothermal methods in the presence of 1,10-phenanthroline, indicating the utility of metal-assisted synthesis and ligand coordination in constructing complex organic frameworks . Similarly, the synthesis of a benzo[1,2: 4,5]dicyclobutene compound involved heating specific diynes and cyclobutenes, suggesting that thermal reactions can be employed to form cyclobutane rings, which are a key feature in this compound .
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit strain due to the cyclobutane ring, as seen in related compounds. For example, the generation of cyclobuta(1,2-d)benzyne and its subsequent trapping and dimerization to form a strained benzenoid hydrocarbon demonstrates the reactive nature of strained ring systems . Additionally, the synthesis of tris(benzocyclobutadieno)benzene, which features a bond-fixed cyclohexatriene ring, highlights the possibility of stabilizing strained rings within larger, more complex molecular frameworks .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclobutane ring and the benzyl group. The study of valence isomerization under triplet sensitization in benzene provides an example of how cyclobutane-containing compounds can undergo structural rearrangements, which could be relevant to understanding the reactivity of this compound . Furthermore, the generation and trapping of cyclobuta(1,2-d)benzyne suggest that cyclobutane rings can be highly reactive intermediates in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The luminescent properties of yttrium benzene dicarboxylates, for example, indicate that the arrangement of rings and the presence of certain functional groups can affect the optical properties of a compound . The strained nature of the cyclobutane ring, as seen in the dimerization of cyclobuta(1,2-d)benzyne, would also impact the compound's stability and reactivity . Additionally, the synthesis of heterocyclic compounds via a three-component, one-pot synthesis demonstrates the potential for creating diverse structures with varying physical and chemical properties, which could be applicable to the synthesis and property analysis of this compound .
Propiedades
IUPAC Name |
benzyl 3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-10-7-12(8-10)13(14)15-9-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNTQCNDOLTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726839 | |
| Record name | Benzyl 3-methylidenecyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939768-58-8 | |
| Record name | Benzyl 3-methylidenecyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

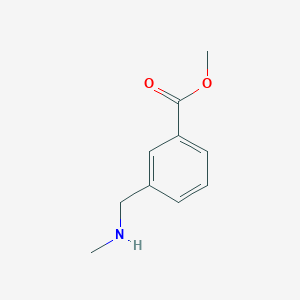
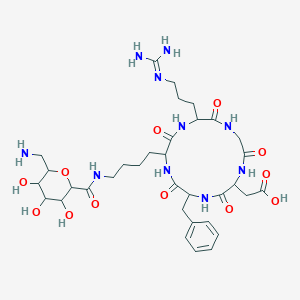
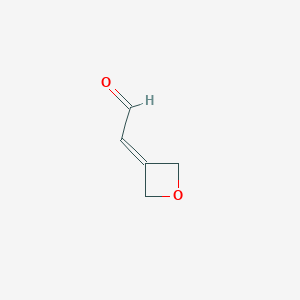
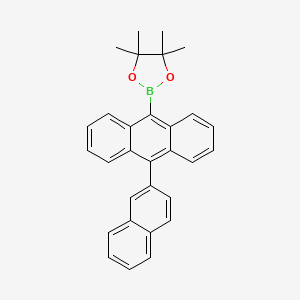
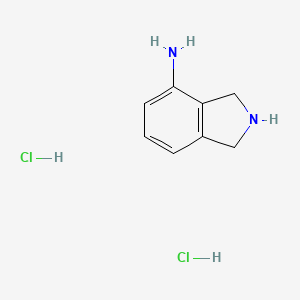
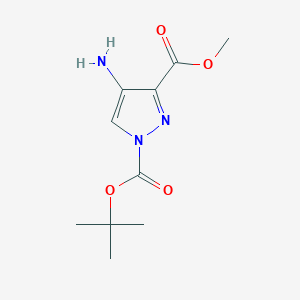
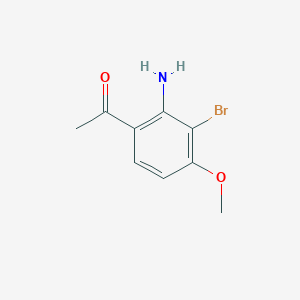
![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)
